

An In-depth Technical Guide to Guanidine Monohydrobromide: Properties, Mechanisms, and Applications

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Compound of Interest

Compound Name:	Guanidine Monohydrobromide
CAS No.:	19244-98-5
Cat. No.:	B125025

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This guide provides a comprehensive technical overview of **Guanidine Monohydrobromide** (Guanidinium Bromide), a versatile and potent chaotropic agent. Designed for researchers, scientists, and professionals in drug development and molecular biology, this document delves into the core chemical properties, mechanisms of action, and critical applications of this compound, grounding all claims in authoritative scientific literature.

Core Chemical Identity and Physicochemical Properties

Guanidine Monohydrobromide, systematically known as Guanidinium Bromide, is the hydrobromide salt of guanidine. At a physiological pH, the guanidine base is protonated, forming the stable guanidinium cation, which is resonance-stabilized and efficiently solvated in aqueous solutions.^[1] This inherent stability is central to its function in biochemical applications.

The fundamental properties of **Guanidine Monohydrobromide** are summarized below, providing the foundational data required for its effective use in a laboratory setting.

Table 1: Physicochemical Properties of Guanidine Monohydrobromide

Property	Value	Source(s)
CAS Number	19244-98-5	[2][3][4][5]
Molecular Formula	CH ₆ BrN ₃	[2][3][5]
Molecular Weight	139.98 g/mol	[2][5][6]
Appearance	White crystalline solid/powder	[2][3][6]
Melting Point	189.0 to 193.0 °C	[2][6]
Solubility	Soluble in water	[2][7]
Synonyms	Guanidine Hydrobromide, Guanidinium Bromide, GDBr	[2][5][6]

The structure consists of the planar, resonance-stabilized guanidinium cation and the bromide anion.

Caption: Molecular structure of Guanidinium Bromide.

Mechanism of Action: The Chaotropic Effect

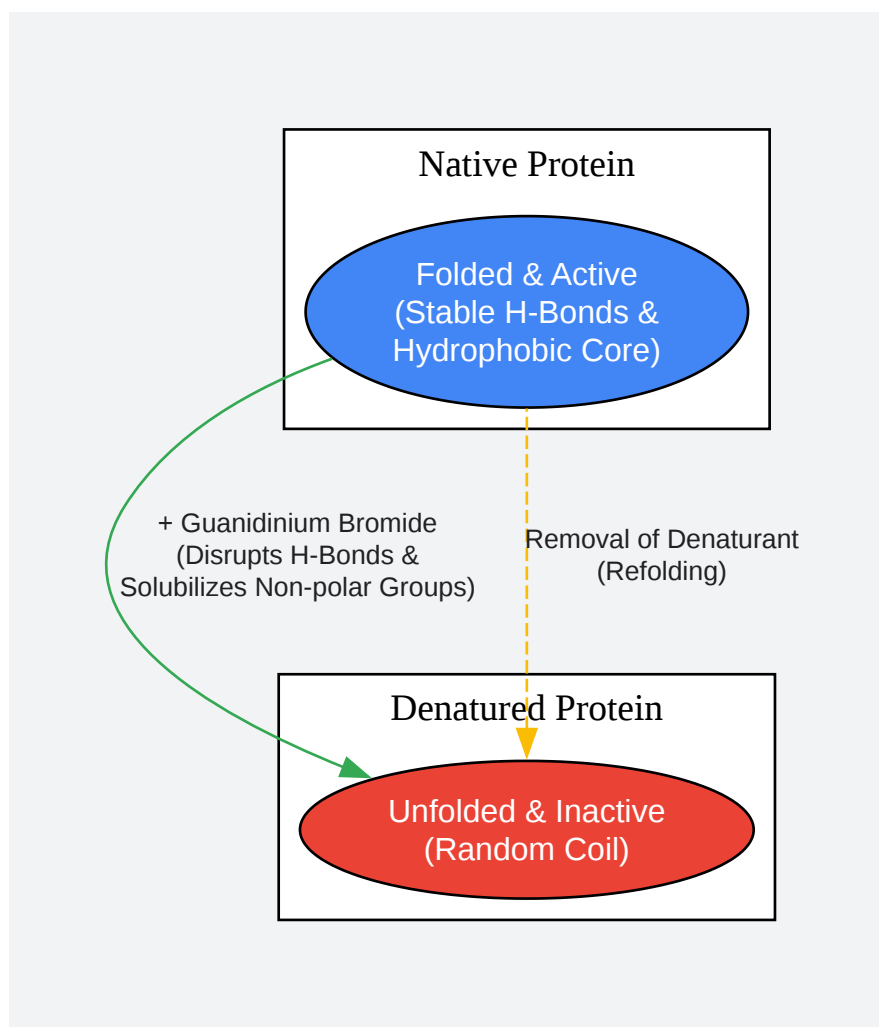
The primary utility of guanidinium salts in biochemical workflows stems from their powerful chaotropic properties. As strong denaturants, they disrupt the intricate network of non-covalent interactions that stabilize the native conformation of macromolecules like proteins and nucleic acids.[8][9]

The mechanism involves two key actions:

- **Disruption of Hydrogen Bonds:** Guanidinium ions interfere with the hydrogen bonding network within the protein's secondary and tertiary structures and between water molecules. [10][11] This disruption unfolds the protein from its native, functional state into a denatured, random coil.

- Solubilization of Hydrophobic Residues: Guanidinium salts increase the solubility of non-polar amino acid side chains.[10][11] By weakening hydrophobic interactions, which are a major driving force for protein folding, they facilitate the exposure of the protein's hydrophobic core to the solvent, leading to denaturation.

This potent denaturing capability is harnessed to inactivate enzymes, such as nucleases, that would otherwise degrade target molecules during extraction procedures.[8][12]



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Caption: Mechanism of Protein Denaturation by Guanidinium Salts.

Core Applications in Research and Development

The robust denaturing properties of **Guanidine Monohydrobromide** make it a valuable reagent in several critical laboratory applications, particularly in molecular biology and materials science.

Nucleic Acid Extraction and Purification

Guanidinium-based compounds are cornerstones of modern nucleic acid isolation protocols. [12][13] They are principal components of lysis buffers used to extract DNA and RNA from a wide variety of sample types, including cells, tissues, and blood. [13][14][15]

Causality in Application:

- **Cell Lysis:** The high molarity of the guanidinium solution effectively disrupts cell membranes and dissociates nucleoprotein complexes. [8][16]
- **Nuclease Inactivation:** By denaturing cellular proteins, it rapidly and irreversibly inactivates potent enzymes like DNases and RNases, protecting the integrity of the target nucleic acids. [8][12]
- **Binding to Silica:** In the presence of a high concentration of chaotropic salts, nucleic acids selectively adsorb to silica surfaces, a principle widely used in spin-column and magnetic bead-based purification methods. [13] This allows for the separation of nucleic acids from other cellular components like proteins and lipids.

Protein Denaturation and Refolding Studies

Guanidinium salts are standard reagents for studying protein folding and stability. By controllably denaturing a protein with increasing concentrations of guanidinium chloride or bromide, researchers can measure the free energy of unfolding and gain insights into the forces that stabilize its native state. [9][17] While denaturation is often the goal, these salts are also used to solubilize aggregated proteins, such as those found in inclusion bodies from bacterial expression systems, as a first step before attempting to refold them into their active conformation. [8][10]

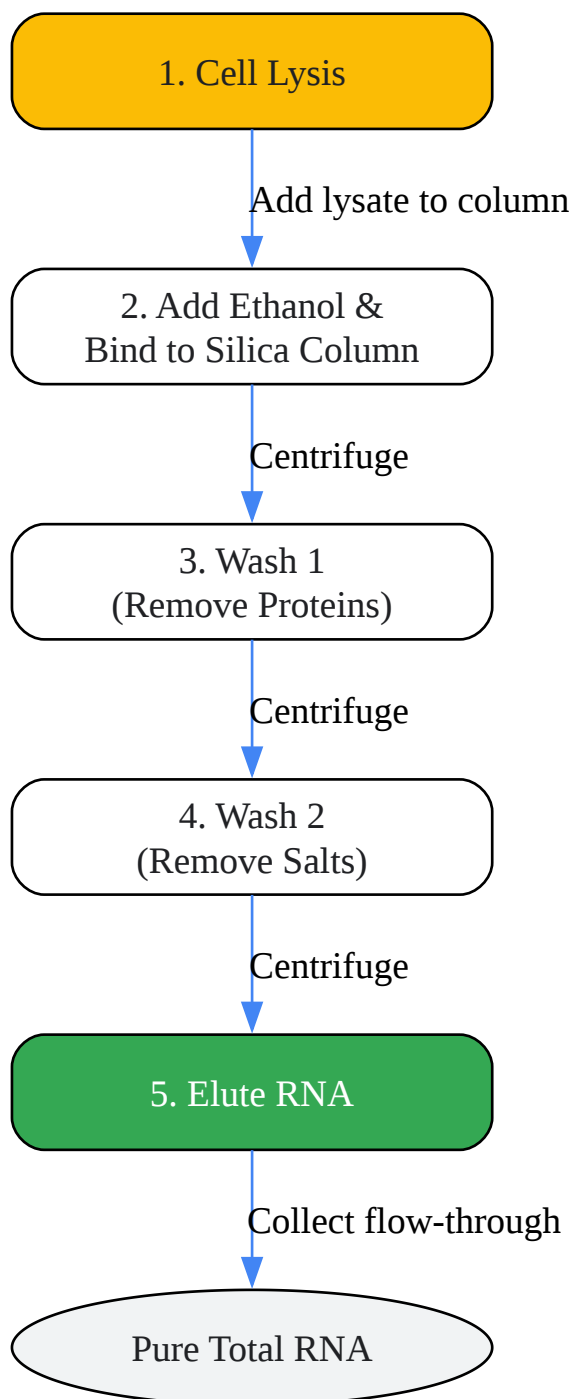
Perovskite Solar Cell Technology

Beyond biochemistry, Guanidinium Bromide is utilized in materials science. It serves as a precursor material to promote and enable the formation of stable 2D perovskite structures for solar cell applications.^{[2][6]} The guanidinium cation helps reduce defect density and enhances carrier lifetime in the perovskite film through hydrogen bonding and van der Waals interactions.^{[2][6]}

Experimental Protocol: Total RNA Extraction Using a Guanidinium-Based Lysis Buffer

This protocol provides a validated, step-by-step workflow for the isolation of high-quality total RNA from cultured cells. The central component is a lysis buffer containing a guanidinium salt, such as **Guanidine Monohydrobromide** or Guanidinium Thiocyanate.

Principle: Cells are lysed in a high-concentration guanidinium buffer to release RNA and simultaneously inactivate RNases. The lysate is then mixed with ethanol to promote RNA binding to a silica membrane spin column. Contaminants are removed through a series of wash steps, and pure RNA is eluted in nuclease-free water.



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